2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound features a chromeno[2,3-d]pyrimidine core fused with a coumarin-like scaffold. Key structural elements include:
- Sulfanyl (-S-) bridge at position 4, linking the chromenopyrimidine core to an ethanone moiety.
Its synthesis likely involves multi-step heterocyclic coupling and functionalization, as inferred from analogous procedures in and .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S/c1-34-22-14-12-20(13-15-22)27-30-28-23(17-21-8-3-5-11-25(21)35-28)29(31-27)36-18-26(33)32-16-6-9-19-7-2-4-10-24(19)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRBAISMZSZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multicomponent reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media . The structures of the obtained compounds are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic structures.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with multiple biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Sulfanyl (-S-) bridges (common in all analogues) likely improve solubility and serve as hydrogen-bond acceptors, critical for target binding .
Thieno[2,3-d]pyrimidine fusion () introduces a sulfur atom into the aromatic system, which may enhance anticancer activity via kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (FeCl₃-SiO₂ catalysis) and (multicomponent coupling), though yields may vary due to steric hindrance from the tetrahydroquinolin group . Chromeno[4,3-d]pyrimidinone derivatives () are synthesized via one-step catalytic condensation, offering higher efficiency than multi-step routes .
Computational Predictions: Piperidine-substituted analogues () exhibit favorable drug-likeness (Lipinski’s Rule compliance), whereas the target compound’s tetrahydroquinolin group may increase molecular weight beyond ideal thresholds .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a chromeno[2,3-d]pyrimidine core linked to a tetrahydroquinoline moiety through a sulfanyl group. This structural arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of chromeno[2,3-d]pyrimidines have shown activity against various cancer cell lines. A screening of related compounds demonstrated low cytotoxicity but some sensitivity in leukemia cell lines at concentrations around 10 µM. The specific activity of our compound against cancer cells remains to be fully elucidated but suggests potential as a lead compound for further development .
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives exhibited strong inhibitory effects against urease with IC50 values significantly lower than standard inhibitors . The mechanism likely involves binding to the active site of these enzymes, thereby preventing substrate interaction.
Antibacterial Activity
The antibacterial properties of related compounds have been documented extensively. Compounds with the chromeno structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the target compound may also possess similar antibacterial properties, warranting further investigation into its spectrum of activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The sulfanyl group may facilitate interactions with key enzymes involved in cancer progression and bacterial metabolism.
- Receptor Binding : Its structural features suggest potential interactions with various receptors that could modulate signaling pathways relevant to tumor growth and inflammation.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
